molecular formula C17H17F2N3O3 B5291480 N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-D-alaninamide

N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-D-alaninamide

カタログ番号 B5291480
分子量: 349.33 g/mol
InChIキー: LCBRYNIPXYPNAI-SNVBAGLBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-D-alaninamide, commonly known as Dapagliflozin, is a sodium-glucose co-transporter 2 (SGLT2) inhibitor. It is a drug used for the treatment of type 2 diabetes mellitus. The drug works by inhibiting the SGLT2 protein, which is responsible for the reabsorption of glucose in the kidneys. By inhibiting this protein, the drug allows excess glucose to be excreted in the urine, thereby reducing blood glucose levels.

作用機序

Dapagliflozin works by inhibiting the N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-D-alaninamide protein, which is responsible for the reabsorption of glucose in the kidneys. By inhibiting this protein, the drug allows excess glucose to be excreted in the urine, thereby reducing blood glucose levels. The drug also promotes weight loss by reducing the reabsorption of calories from glucose in the kidneys.
Biochemical and Physiological Effects:
Dapagliflozin has been shown to have several biochemical and physiological effects. The drug reduces blood glucose levels, improves glycemic control, and reduces the risk of cardiovascular disease in patients with type 2 diabetes. The drug also promotes weight loss by reducing the reabsorption of calories from glucose in the kidneys. Additionally, the drug has been shown to improve insulin sensitivity and reduce insulin resistance in patients with type 2 diabetes.

実験室実験の利点と制限

Dapagliflozin has several advantages for lab experiments. The drug is highly selective for the N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-D-alaninamide protein, which makes it a useful tool for studying the role of this protein in glucose reabsorption in the kidneys. The drug is also well-tolerated and has a low risk of adverse effects. However, the drug has some limitations for lab experiments. The drug is only effective in patients with type 2 diabetes, which limits its applicability to other metabolic disorders. Additionally, the drug may interact with other medications, which can complicate experimental design.

将来の方向性

There are several potential future directions for research on Dapagliflozin. One area of research is the use of the drug in combination with other medications for the treatment of type 2 diabetes. Another area of research is the use of the drug in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Additionally, further research is needed to fully understand the mechanism of action of the drug and its effects on the body.

合成法

Dapagliflozin is synthesized by a series of chemical reactions. The synthesis involves the reaction of 2,4-difluorobenzyl alcohol with pyridine-3-carboxaldehyde to form the intermediate compound, 2-(2,4-difluorophenoxy)pyridine-3-carbinol. The intermediate compound is then reacted with N-acetyl-D-alanine methyl ester to form the final product, Dapagliflozin.

科学的研究の応用

Dapagliflozin has been extensively studied for its efficacy in the treatment of type 2 diabetes mellitus. Clinical trials have shown that the drug is effective in reducing blood glucose levels, improving glycemic control, and reducing the risk of cardiovascular disease in patients with type 2 diabetes. The drug has also been studied for its potential use in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease.

特性

IUPAC Name

(2R)-2-acetamido-N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O3/c1-10(22-11(2)23)16(24)21-9-12-4-3-7-20-17(12)25-15-6-5-13(18)8-14(15)19/h3-8,10H,9H2,1-2H3,(H,21,24)(H,22,23)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBRYNIPXYPNAI-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=C(N=CC=C1)OC2=C(C=C(C=C2)F)F)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NCC1=C(N=CC=C1)OC2=C(C=C(C=C2)F)F)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。